6-[(4-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with fluorobenzyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
6-[(4-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of fluorobenzyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18FN5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H18FN5S/c23-17-13-11-16(12-14-17)15-29-22-27-20(24-18-7-3-1-4-8-18)26-21(28-22)25-19-9-5-2-6-10-19/h1-14H,15H2,(H2,24,25,26,27,28) |
InChI Key |
YMWPIOSCIUCDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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